2-Deoxyecdysone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

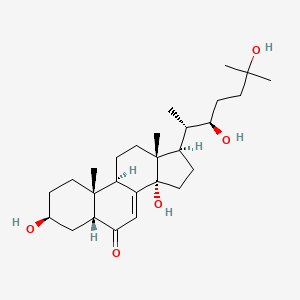

2-deoxyecdysone is a 3beta-hydroxy steroid that is 5beta-cholestane containing a double bond between positions 7 and 8, and substituted by an oxo group at position 6 and by hydroxy groups at the 3beta, 14alpha, 22 pro-R and 25 positions. It is a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 22-hydroxy steroid, a 25-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It is a conjugate acid of a this compound 22-phosphate(2-). It derives from a hydride of a 5beta-cholestane.

Applications De Recherche Scientifique

Biological Role in Insects

2-Deoxyecdysone is primarily recognized as a circulating ecdysteroid in certain insects, such as the tenebrionid beetle Zophobas atratus. Research indicates that it may function as a prohormone during development, influencing various physiological processes. In studies utilizing high-performance liquid chromatography (HPLC) combined with enzyme immunoassay (EIA), this compound was identified alongside other ecdysteroids, suggesting its significant role in hormonal regulation during insect maturation .

Gene Therapy and Molecular Biology

The potential of this compound in gene therapy is notable. Ecdysteroids, including this compound, are utilized as inducers for gene-switch systems based on insect ecdysteroid receptors. These systems enable the regulation of genes of interest placed under the control of ecdysteroid-response elements. This application is currently being explored primarily in cultured cells but holds promise for future therapeutic strategies . The metabolic pathways of ecdysteroids in mammals are still under investigation, but their anabolic properties have led to interest in their use for enhancing muscle growth and recovery .

Pharmacological Applications

Ecdysteroids have been shown to exhibit a range of pharmacological effects, including hypoglycemic and hypocholesterolemic properties. These effects make them attractive candidates for various medical applications, including treatments aimed at metabolic disorders . The anabolic and adaptogenic properties of this compound have led to its incorporation into dietary supplements aimed at improving athletic performance and recovery .

Agricultural Uses

In agriculture, this compound is being investigated for its potential as a biopesticide and growth regulator. Its ability to influence insect development can be harnessed to manage pest populations without the use of synthetic chemicals. Research has indicated that ecdysteroids can disrupt normal growth patterns in pests, making them valuable tools for sustainable agriculture .

Table 1: Summary of Key Research Findings on this compound

Propriétés

Formule moléculaire |

C27H44O5 |

|---|---|

Poids moléculaire |

448.6 g/mol |

Nom IUPAC |

(3S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O5/c1-16(22(29)9-10-24(2,3)31)18-8-13-27(32)20-15-23(30)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21-22,28-29,31-32H,6-14H2,1-5H3/t16-,17-,18+,19-,21-,22+,25+,26+,27+/m0/s1 |

Clé InChI |

CRAPXAGGASWTPU-VQOIUDCISA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |

SMILES isomérique |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |

SMILES canonique |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)O |

Synonymes |

2-deoxy-alpha-ecdysone 2-deoxyecdysone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.